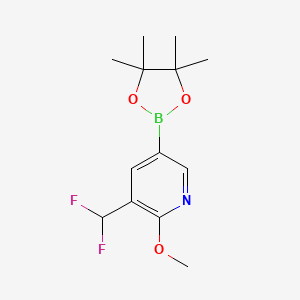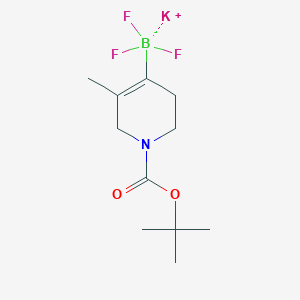
Potassium (1-(tert-butoxycarbonyl)-5-methyl-1,2,3,6-tetrahydropyridin-4-yl)trifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium {1-[(tert-butoxy)carbonyl]-5-methyl-1,2,3,6-tetrahydropyridin-4-yl}trifluoroboranuide is a complex organic compound that features a trifluoroboranuide group, a tert-butoxycarbonyl (Boc) protecting group, and a tetrahydropyridine ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium {1-[(tert-butoxy)carbonyl]-5-methyl-1,2,3,6-tetrahydropyridin-4-yl}trifluoroboranuide typically involves multiple steps:
Protection of the amine group: The amine group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of the trifluoroboranuide group: The trifluoroboranuide group is introduced through a reaction with a suitable boron reagent under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The use of continuous flow reactors and advanced purification techniques such as chromatography could be employed to optimize the yield and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Potassium {1-[(tert-butoxy)carbonyl]-5-methyl-1,2,3,6-tetrahydropyridin-4-yl}trifluoroboranuide undergoes several types of chemical reactions:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoroboranuide group can be replaced by other nucleophiles.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid or hydrochloric acid in organic solvents.
Common Reagents and Conditions
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of the original compound, where the trifluoroboranuide group is replaced by the incoming nucleophile.
Deprotection Reactions: The major product is the deprotected amine, which can further participate in other chemical transformations.
Scientific Research Applications
Potassium {1-[(tert-butoxy)carbonyl]-5-methyl-1,2,3,6-tetrahydropyridin-4-yl}trifluoroboranuide has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential biological activity and as a building block for drug discovery.
Material Science: It is investigated for its potential use in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of potassium {1-[(tert-butoxy)carbonyl]-5-methyl-1,2,3,6-tetrahydropyridin-4-yl}trifluoroboranuide involves its reactivity as a nucleophile and its ability to undergo deprotection reactions. The Boc group provides stability to the amine, allowing for selective reactions at other sites. Upon deprotection, the free amine can interact with various molecular targets, facilitating further chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Potassium tert-butoxide: A strong base used in organic synthesis, similar in reactivity but lacking the Boc and trifluoroboranuide groups.
Boc-protected amines: Compounds with similar protecting groups but different core structures.
Uniqueness
Potassium {1-[(tert-butoxy)carbonyl]-5-methyl-1,2,3,6-tetrahydropyridin-4-yl}trifluoroboranuide is unique due to the combination of its Boc protecting group, trifluoroboranuide group, and tetrahydropyridine ring. This combination imparts distinct reactivity and stability, making it valuable in specific synthetic applications .
Properties
Molecular Formula |
C11H18BF3KNO2 |
|---|---|
Molecular Weight |
303.17 g/mol |
IUPAC Name |
potassium;trifluoro-[5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridin-4-yl]boranuide |
InChI |
InChI=1S/C11H18BF3NO2.K/c1-8-7-16(10(17)18-11(2,3)4)6-5-9(8)12(13,14)15;/h5-7H2,1-4H3;/q-1;+1 |
InChI Key |
XPJONVAAIDJSOO-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=C(CN(CC1)C(=O)OC(C)(C)C)C)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


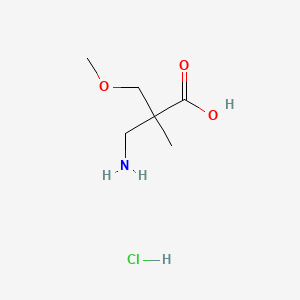
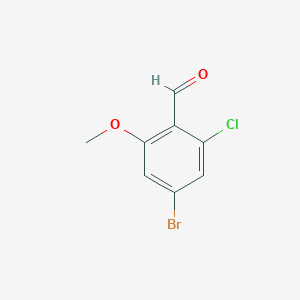
![4-[1-(Trifluoromethyl)cyclopropyl]pyridine](/img/structure/B13465042.png)
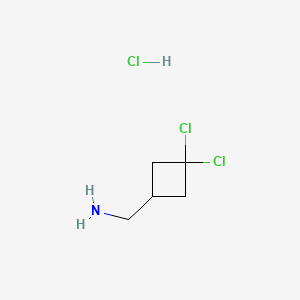
![4,4-Dimethyl-1-[(methylamino)methyl]cyclohexan-1-ol hydrochloride](/img/structure/B13465053.png)
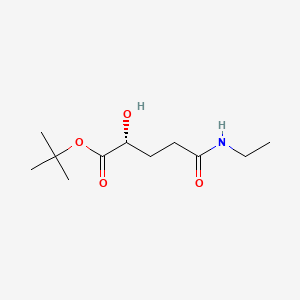
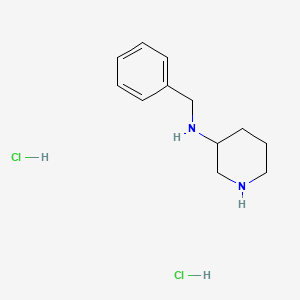
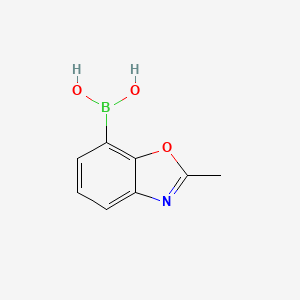

![{8-Oxatricyclo[7.1.1.0,2,7]undeca-2,4,6-trien-1-yl}methanol](/img/structure/B13465079.png)
![[Methyl(prop-2-yn-1-yl)sulfamoyl]amine](/img/structure/B13465084.png)
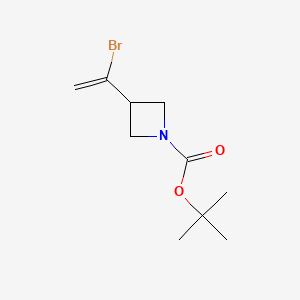
![Methyl 1-[(benzyloxy)methyl]-4-methylidenecyclohexane-1-carboxylate](/img/structure/B13465095.png)
